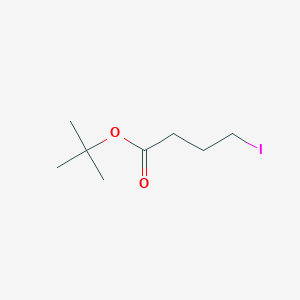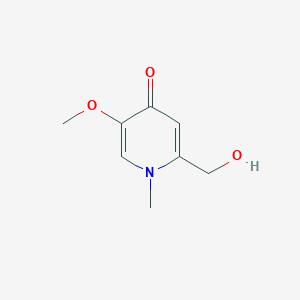
2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would include the compound’s systematic name, molecular formula, and structural formula. The compound’s class or family, as well as its isomers, could also be discussed.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. The mechanism of the synthesis reaction may also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes. Kinetic and thermodynamic aspects of these reactions could also be analyzed.Physical And Chemical Properties Analysis
This would include studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as acidity or basicity, could also be analyzed.科学的研究の応用
Antitumorigenic and Antiangiogenic Effects
Compounds with methoxy groups and hydroxymethyl functionalities have been studied for their antitumorigenic and antiangiogenic effects. For example, research on 2-methoxyestradiol, a metabolite of estrogen, has shown it possesses antitumorigenic and antiangiogenic properties, suggesting that similar compounds could also exhibit these effects and might be useful in cancer research and therapy (Zhu & Conney, 1998).
Biomarker for Cancer Detection
Hydroxymethylated DNA bases, such as 5-hydroxymethylcytosine, have been identified as potential biomarkers for cancer. Studies indicate that these compounds play a significant role in DNA demethylation and might be active during carcinogenesis, making them valuable in early cancer detection, prognosis, and therapeutic strategies (Ling Xu et al., 2021).
Sustainable Chemical Industry
The conversion of biomass into valuable chemicals involves compounds like 5-hydroxymethylfurfural (HMF) and its derivatives, which are key intermediates for producing a wide range of materials including plastics, fuels, and chemicals. This research area is critical for developing sustainable industrial processes and reducing reliance on fossil fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
DNA Repair and Epigenetics
Hydroxymethylation is a significant epigenetic modification involved in DNA repair and regulation of gene expression. Understanding the role and mechanisms of hydroxymethylated compounds can provide insights into genetic diseases, cancer development, and the potential for therapeutic interventions (Shukla, Sehgal, & Singh, 2015).
Pharmacological Applications
The structural features of compounds like 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one might be leveraged in the synthesis of pharmaceuticals. For instance, studies on omeprazole, which contains methoxy and methyl groups, demonstrate the significance of such functionalities in developing effective proton pump inhibitors, highlighting potential applications in drug development (Saini et al., 2019).
Safety And Hazards
This involves assessing the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal methods would also be discussed.
将来の方向性
This could involve discussing potential applications of the compound and areas for future research.
特性
IUPAC Name |
2-(hydroxymethyl)-5-methoxy-1-methylpyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9-4-8(12-2)7(11)3-6(9)5-10/h3-4,10H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSRFMARJNTFIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499445 |
Source


|
| Record name | 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |
CAS RN |
62885-45-4 |
Source


|
| Record name | 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

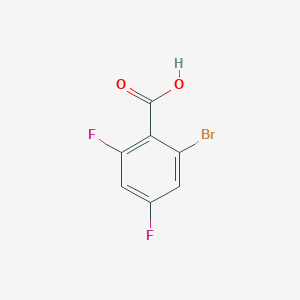
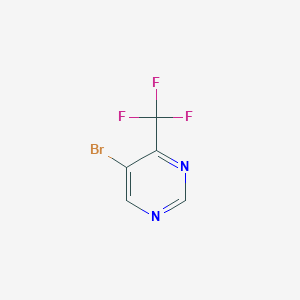
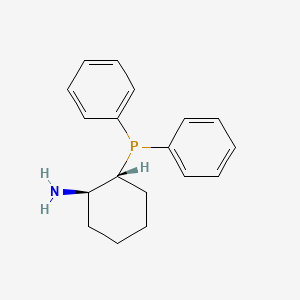
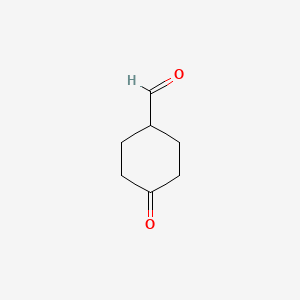
![Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-](/img/structure/B1338462.png)
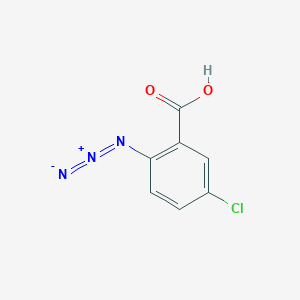
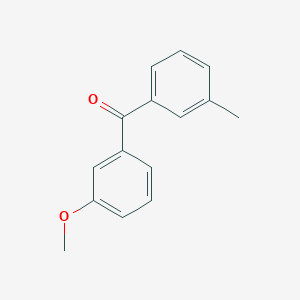
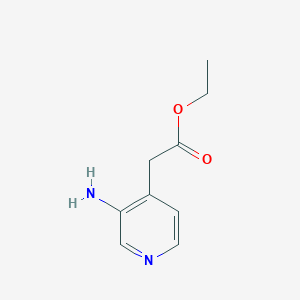
![6-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1338475.png)
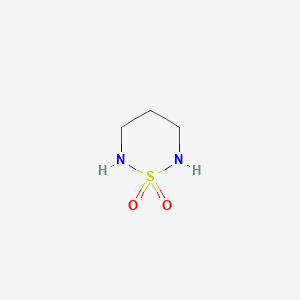
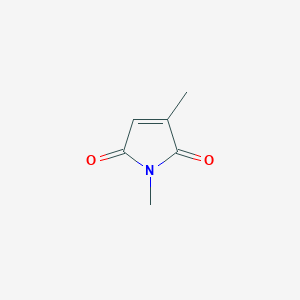
![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)

